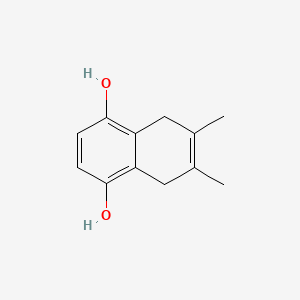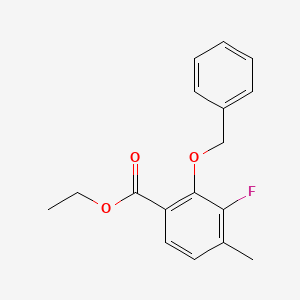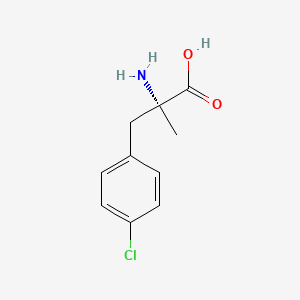
5,7-dimethoxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dimethoxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromene is a synthetic organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with the molecular formula C18H16O5, is characterized by the presence of methoxy groups and phenyl rings, which contribute to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethoxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromene typically involves the condensation of appropriate phenolic compounds with aldehydes or ketones under acidic or basic conditions. One common method includes the use of methoxy-substituted benzaldehydes and phenols in the presence of a catalyst such as p-toluenesulfonic acid . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
5,7-Dimethoxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 5,7-dimethoxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromene involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating electrons.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Anticancer Properties: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparación Con Compuestos Similares
Similar Compounds
- 5,7-Dimethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one
- 5,7-Dimethoxy-4-hydroxy-3-(4-methoxyphenyl)coumarin
- (2R,3S)-2-(3-Hydroxy-4-methoxyphenyl)-5,7-dimethoxy-3-chromanol .
Uniqueness
5,7-Dimethoxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromene stands out due to its unique combination of methoxy and phenyl groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Propiedades
Número CAS |
7473-31-6 |
|---|---|
Fórmula molecular |
C24H22O4 |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
5,7-dimethoxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromene |
InChI |
InChI=1S/C24H22O4/c1-25-18-11-9-16(10-12-18)20-15-28-22-14-19(26-2)13-21(27-3)24(22)23(20)17-7-5-4-6-8-17/h4-14H,15H2,1-3H3 |
Clave InChI |
PQWGLYOCOBTJBN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3OC)OC)OC2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



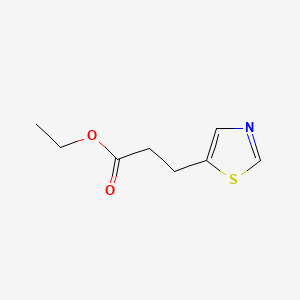


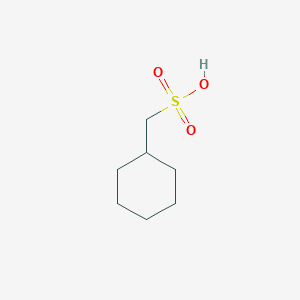
![2-[2-(2,5-Dimethyl-1h-pyrrol-1-yl)ethyl]pyridine](/img/structure/B14022971.png)
![2-bromo-4-[(E)-2-carboxyethenyl]-6-methoxyphenolate](/img/structure/B14022978.png)
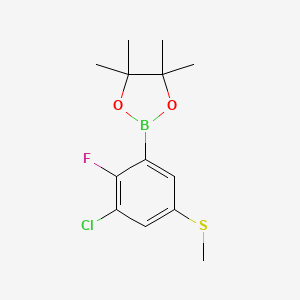
![2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan-1-ol](/img/structure/B14022989.png)


